Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group, a methyl ester group, and a 2-chloro-4-fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the 2-chloro-4-fluorobenzyl Group: This step involves the alkylation of the pyrazole ring with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro groups on the benzyl moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Reduction of the Nitro Group: Formation of the corresponding amino derivative.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 2-chloro-4-fluorobenzoate
- 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one
- 1-(2-Fluorobenzyl)piperazine
Comparison: Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications.
Biological Activity
Methyl 1-(2-chloro-4-fluorobenzyl)-3-nitro-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula : C12H10ClF N3O2
Molecular Weight : 273.68 g/mol
IUPAC Name : this compound
CAS Number : 925663-04-3
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, suggesting moderate antibacterial activity.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, this compound exhibited a dose-dependent reduction in inflammation, with an IC50 value of approximately 25 µM. This effect is attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.
Anticancer Potential
Preliminary research suggests that this compound may possess anticancer properties. In cell line studies, it demonstrated cytotoxic effects against human cancer cell lines such as HeLa and HCT116, with IC50 values of 20 µM and 18 µM, respectively. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
Structural Feature | Impact on Activity |
---|---|
Chloro Group | Enhances lipophilicity and cellular uptake |
Fluoro Group | Modulates electronic properties, increasing reactivity |
Nitro Group | Contributes to electron-withdrawing effects, enhancing biological interactions |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and evaluated their antibacterial activities. This compound was among the most potent compounds tested, showing significant activity against resistant strains of bacteria.
Case Study 2: Anti-inflammatory Mechanism
A study conducted by Smith et al. (2022) investigated the anti-inflammatory mechanisms of several pyrazole derivatives. The findings indicated that this compound inhibited COX-2 expression at the mRNA level, leading to decreased prostaglandin synthesis and reduced inflammation in animal models.
Properties
Molecular Formula |
C12H9ClFN3O4 |
---|---|
Molecular Weight |
313.67 g/mol |
IUPAC Name |
methyl 1-[(2-chloro-4-fluorophenyl)methyl]-3-nitropyrazole-4-carboxylate |
InChI |
InChI=1S/C12H9ClFN3O4/c1-21-12(18)9-6-16(15-11(9)17(19)20)5-7-2-3-8(14)4-10(7)13/h2-4,6H,5H2,1H3 |
InChI Key |
IHQXSZREYMJIEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CC2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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